4-Chloro-2-fluoro-5-sulfamoylaniline
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Overview
Description
4-Chloro-2-fluoro-5-sulfamoylaniline is an organic compound with the molecular formula C6H5ClFN2O2S It is characterized by the presence of chloro, fluoro, and sulfamoyl functional groups attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-fluoro-5-sulfamoylaniline typically involves multiple steps:
Nitration: The starting material, 4-chloro-2-fluoroaniline, undergoes nitration to introduce a nitro group at the 5-position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron powder in acidic conditions.
Sulfamoylation: The final step involves the introduction of the sulfamoyl group. This can be achieved by reacting the amine with sulfamoyl chloride in the presence of a base like pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-fluoro-5-sulfamoylaniline can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to form nitroso or nitro derivatives, while the sulfamoyl group can be reduced to form sulfonamides.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted anilines.
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of sulfonamides or amines.
Scientific Research Applications
4-Chloro-2-fluoro-5-sulfamoylaniline has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceuticals, particularly in the development of antimicrobial and anticancer agents.
Materials Science: It is used in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor binding studies.
Industrial Chemistry: It is used in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-fluoro-5-sulfamoylaniline depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby interfering with biological pathways. The presence of the chloro and fluoro groups can enhance its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-fluoroaniline: Lacks the sulfamoyl group, making it less versatile in certain applications.
4-Chloro-5-sulfamoylaniline: Lacks the fluoro group, which may affect its reactivity and binding properties.
2-Fluoro-5-sulfamoylaniline: Lacks the chloro group, potentially altering its chemical behavior.
Uniqueness
4-Chloro-2-fluoro-5-sulfamoylaniline is unique due to the combination of chloro, fluoro, and sulfamoyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications.
Properties
Molecular Formula |
C6H6ClFN2O2S |
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Molecular Weight |
224.64 g/mol |
IUPAC Name |
5-amino-2-chloro-4-fluorobenzenesulfonamide |
InChI |
InChI=1S/C6H6ClFN2O2S/c7-3-1-4(8)5(9)2-6(3)13(10,11)12/h1-2H,9H2,(H2,10,11,12) |
InChI Key |
TXBDAHLPHMWZPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1S(=O)(=O)N)Cl)F)N |
Origin of Product |
United States |
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